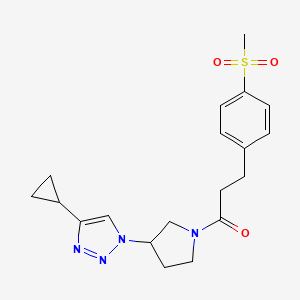
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)17-7-2-14(3-8-17)4-9-19(24)22-11-10-16(12-22)23-13-18(20-21-23)15-5-6-15/h2-3,7-8,13,15-16H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDSGNIOPPPQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one represents a novel structure with potential biological applications. The triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Triazole ring : A five-membered ring that contributes to its biological activity.
- Pyrrolidine moiety : Enhances the interaction with biological targets.
- Methylsulfonyl group : Known to improve solubility and bioavailability.
Molecular Formula:
IUPAC Name:
This compound
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, SW480, A549) using MTT assays. Results demonstrated that modifications at specific positions of the triazole ring enhanced antiproliferative activity significantly .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,2,3-Triazol-1-yl)coumarin 23 | MCF-7 | 10.5 | G2/M phase arrest & apoptosis |
| 4-(piperazin-1-yl)coumarin | SW480 | 15.0 | Induction of apoptosis |
| Triazole derivative X | A549 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Triazole derivatives have also shown promise as antimicrobial agents. The presence of the triazole ring enhances the ability to inhibit bacterial growth. In vitro studies have demonstrated that compounds similar to the target compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
A study was conducted where several triazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to improved antimicrobial potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity.
- Ring Modifications : Alterations in the cyclopropyl group can impact both solubility and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


